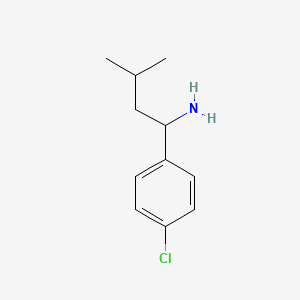

1-(4-Chlorophenyl)-3-methylbutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

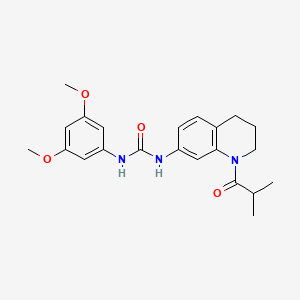

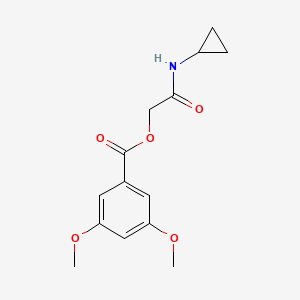

1-(4-Chlorophenyl)-3-methylbutan-1-amine is a chemical compound that can be inferred to have a structure based on a 3-methylbutan-1-amine backbone with a 4-chlorophenyl group attached. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that are characteristic of its functional groups.

Synthesis Analysis

The synthesis of compounds related to this compound can be approached by considering the reactions of similar structures. For instance, the reaction of 1-halo-3-methyl-2,3-epoxybutanes with secondary amines can yield amino derivatives in high yields, as demonstrated in the study where 1-chloro(bromo)-2,3-epoxybutanes reacted with secondary amines . This suggests that a similar approach could be used to synthesize the target compound by reacting a suitable epoxybutane precursor with a 4-chloroaniline derivative.

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a chlorine atom at the para position and an amine group attached to a 3-methylbutan-1-amine chain. The presence of the chlorine atom could influence the electronic properties of the benzene ring, potentially affecting the reactivity of the compound.

Chemical Reactions Analysis

The compound could participate in various chemical reactions typical for amines and haloaromatics. For example, the amine group could be involved in the formation of enamines, as seen in the synthesis of heterocyclic compounds where functionalized amines react with isothiocyanatobutanal . The chlorine atom on the benzene ring could also be reactive towards nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties consistent with its molecular structure. The presence of the amine group would likely make the compound a base, capable of forming salts with acids. The chlorine substituent could contribute to the compound's polarity and potentially affect its boiling point and solubility in various solvents.

Aplicaciones Científicas De Investigación

Monoamine Transporter Binding and Inhibition

- Selective Monoamine Reuptake Inhibitors : A study prepared enantiomerically pure arylalkylamines, including derivatives similar to 1-(4-Chlorophenyl)-3-methylbutan-1-amine, to evaluate their binding affinities to monoamine transporters. This research aimed at designing potent inhibitors for dopamine and serotonin transporters, highlighting the compound's potential role in influencing neurotransmitter systems (Manning, Sexton, Childers, & Davies, 2009).

Reversible Monoamine Oxidase-B Inactivation

- Reversible Monoamine Oxidase-B Inactivation : Another study explored the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation. This research indicates the significance of primary amine analogues, similar to this compound, in enzyme inhibition mechanisms (Ding & Silverman, 1993).

Chemical Complex Formation

- Complex Formation with Proton Donors : A study investigated the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines. The findings provide insights into the interactions and equilibriums between compounds like this compound and various proton acceptors (Castaneda, Denisov, & Schreiber, 2001).

Kinetics and Mechanisms in Chemical Reactions

- Alicyclic Amine Reactions : Research into the kinetics of reactions between secondary alicyclic amines and dithiocarbonates sheds light on the behavior of molecules similar to this compound in such chemical processes (Castro, Gazitúa, & Santos, 2011).

Potential Pharmaceutical Applications

- GABAB Receptor Antagonists : A compound structurally related to this compound, namely 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized as a specific agonist of GABA and the GABAB receptor. This highlights potential applications in neuroscience and pharmacology (Abbenante, Hughes, & Prager, 1994).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target specific enzymes or receptors in the body, which play crucial roles in various biological processes .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical properties of the compound .

Biochemical Pathways

1-(4-Chlorophenyl)-3-methylbutan-1-amine may affect various biochemical pathways. For instance, similar compounds have been reported to influence the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . The affected pathways and their downstream effects would depend on the specific targets of the compound .

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to have various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds have been reported to be stable in aqueous solution in the dark at certain pH levels .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWGGHJHFDCJDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)